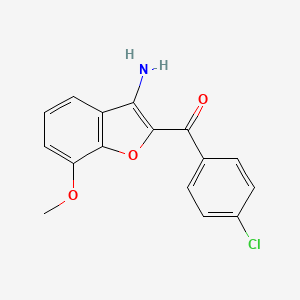

![molecular formula C9H8ClN3O2S B2591663 3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole CAS No. 339105-69-0](/img/structure/B2591663.png)

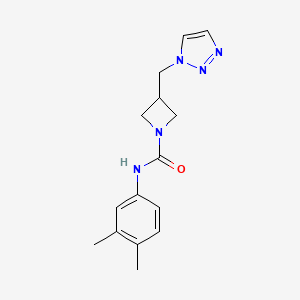

3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. This involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Scientific Research Applications

1. Therapeutic Applications in Type II Diabetes

The compound has been utilized in the synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol. These derivatives demonstrate significant inhibition of α-glucosidase enzyme, potentially offering a new treatment avenue for patients with Type II diabetes. The derivatives were found to be more potent than the standard α-glucosidase inhibitor, acarbose, and showed low hemolytic activity, underlining their potential as drug candidates (Aziz ur-Rehman et al., 2018).

2. Anticancer Properties

Derivatives containing the sulfonyl group, such as 1,2,3-Triazole derivatives, have been synthesized and shown to possess moderate activity against various cancer cell lines, including renal, central nervous system, colon, and breast cancer cells. The synthesis process is marked by its efficiency, regioselectivity, and simplicity, making these compounds noteworthy in medicinal chemistry and drug design (Angélica Salinas-Torres et al., 2022).

3. Synthesis and Chemical Properties

The 1,2,4-triazole chemistry is vast and significant, leading to the creation of substances used in various life aspects. One study focused on synthesizing and investigating the oxidation of S-5-R-4-R1-4H-1,2,4-triazol-3-ilsulfonthioates, contributing to the development of pharmacologically active substances (A. Kaplaushenko, 2014).

4. Catalytic Synthesis

Copper-catalyzed synthesis of N-sulfonyl-1,2,3-triazoles has been developed, highlighting the compounds' potential as stable precursors to various reactive intermediates. These intermediates are crucial for introducing a nitrogen atom into different heterocycles, integral in synthetic and medicinal chemistry (M. Zibinsky & V. Fokin, 2013).

properties

IUPAC Name |

5-[(4-chlorophenyl)methylsulfonyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2S/c10-8-3-1-7(2-4-8)5-16(14,15)9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFSWEGVBIEXAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)C2=NC=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-chlorobenzyl)sulfonyl]-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide](/img/structure/B2591588.png)

![7-Methyl-2-phenyl-5-[4-(2-pyridinyl)piperazino]imidazo[1,2-a]pyrimidine](/img/structure/B2591590.png)

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2591591.png)

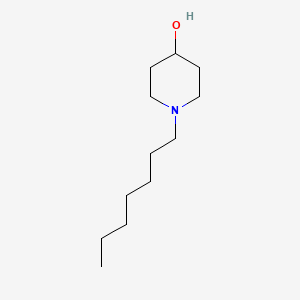

![N-Ethyl-N-[2-[4-(4-hydroxypiperidin-1-yl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2591593.png)

![2-chloro-6-fluoro-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2591601.png)